Cas no 2380-75-8 (1-(4-hydroxyphenyl)ethane-1,2-diol)

1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic diol compound characterized by its hydroxyl-substituted aromatic ring and vicinal diol functional group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers. The presence of both aromatic and aliphatic hydroxyl groups enhances its versatility in cross-coupling reactions, oxidation processes, and as a precursor for chiral derivatives. Its balanced polarity ensures moderate solubility in polar solvents, facilitating purification and handling. The compound’s stability under controlled conditions and its potential for selective functionalization make it a valuable building block in fine chemical synthesis.
1-(4-hydroxyphenyl)ethane-1,2-diol structure
2380-75-8 structure
Product Name:1-(4-hydroxyphenyl)ethane-1,2-diol
CAS No:2380-75-8
MF:C8H10O3
MW:154.163202762604
CID:264854
PubChem ID:3081980
Update Time:2025-05-24

1-(4-hydroxyphenyl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediol,1-(4-hydroxyphenyl)-
    • 1-(4-hydroxyphenyl)ethane-1,2-diol
    • 4-Hydroxystyrene 7,8-glycol
    • 1-(4-hydroxyphenyl)ethane-1, 2-diol
    • EN300-1695864
    • CS-0127729
    • SCHEMBL950885
    • Q27215818
    • para-Hydroxyphenethyleneglycol
    • 4-Hydroxyphenylglycol
    • 4-Hydroxyphenethylene glycol
    • 1,2-Ethanediol, 1-(4-hydroxyphenyl)-
    • 2-hydroxy-2-(4-hydroxyphenyl)ethanol
    • CHEBI:125383
    • VYRWCSXMABWFDW-UHFFFAOYSA-N
    • DTXSID10946602
    • BRD-A26347577-001-01-3
    • 4-hydroxyphenylethylene glycol
    • 2380-75-8
    • DTXCID601374882
    • Inchi: 1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2
    • InChI Key: VYRWCSXMABWFDW-UHFFFAOYSA-N
    • SMILES: OC(CO)C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 154.063
  • Monoisotopic Mass: 154.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Density: 1.323
  • Boiling Point: 373.2°Cat760mmHg
  • Flash Point: 193°C
  • Refractive Index: 1.617
  • PSA: 60.69

1-(4-hydroxyphenyl)ethane-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1695864-0.05g
1-(4-hydroxyphenyl)ethane-1,2-diol
2380-75-8 95%
0.05g
$879.0 2023-09-20
Enamine
EN300-1695864-0.1g
1-(4-hydroxyphenyl)ethane-1,2-diol
2380-75-8 95%
0.1g
$1059.0 2023-09-20
1PlusChem
1P00BUYO-50mg
4-hydroxyphenethylene glycol
2380-75-8 95%
50mg
$1149.00 2024-05-22
1PlusChem
1P00BUYO-100mg
4-hydroxyphenethylene glycol
2380-75-8 95%
100mg
$1371.00 2024-05-22

Additional information on 1-(4-hydroxyphenyl)ethane-1,2-diol

Introduction to 1-(4-hydroxyphenyl)ethane-1,2-diol (CAS No: 2380-75-8)

1-(4-hydroxyphenyl)ethane-1,2-diol, chemically known by its CAS number 2380-75-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a hydroxy-substituted phenyl ring attached to an ethane diol backbone, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both hydroxyl groups and an aromatic ring makes it a valuable intermediate in the synthesis of more complex pharmacophores, particularly those targeting neurological and cardiovascular disorders.

The compound’s molecular structure, characterized by a 4-hydroxyphenyl moiety linked to a secondary alcohol at the 1-position and a primary alcohol at the 2-position, provides multiple sites for functionalization. This structural motif is reminiscent of natural products and has been explored in various medicinal chemistry campaigns. The 1-(4-hydroxyphenyl)ethane-1,2-diol scaffold is particularly interesting because it can serve as a precursor for synthesizing chiral molecules, which are often crucial for biological activity. The aromatic ring’s electron density modulation by the hydroxyl group also influences its interactions with biological targets, making it a promising candidate for further derivatization.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of 1-(4-hydroxyphenyl)ethane-1,2-diol and its derivatives. Molecular docking studies have revealed that this compound can interact with enzymes and receptors involved in metabolic pathways relevant to inflammation and oxidative stress. For instance, preliminary simulations suggest that derivatives of this scaffold may inhibit lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. Such findings align with current research trends aimed at developing novel therapeutics for chronic inflammatory conditions.

In parallel, experimental investigations have begun to explore the potential of 1-(4-hydroxyphenyl)ethane-1,2-diol as a precursor for kinase inhibitors. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is implicated in cancers and other diseases. By modifying the hydroxyl groups or introducing additional functional moieties, researchers aim to fine-tune the binding affinity and selectivity of this compound toward specific kinase targets. Early-phase synthesis efforts have yielded promising analogs that exhibit inhibitory activity against certain tyrosine kinases, suggesting a viable pathway toward developing targeted cancer therapies.

The role of 4-hydroxyphenyl containing compounds in medicinal chemistry cannot be overstated. The phenolic hydroxyl group not only provides a site for hydrogen bonding but also allows for conjugation with other biomolecules through glycosidic or ester linkages. This versatility has been exploited in the development of prodrugs designed to enhance bioavailability or targeted delivery. For example, studies have shown that esters derived from 1-(4-hydroxyphenyl)ethane-1,2-diol can be enzymatically cleaved in vivo to release the active form of the drug molecule. Such strategies are particularly relevant in oncology, where controlled release mechanisms can improve therapeutic efficacy while minimizing side effects.

Another exciting area of research involves the application of 1-(4-hydroxyphenyl)ethane-1,2-diol in materials science. Beyond its pharmaceutical applications, this compound has been investigated as a building block for polymers with specialized properties. Its ability to participate in cross-linking reactions allows for the creation of hydrogels with tunable mechanical strength and degradation rates. These materials are finding utility in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The dual functionality of the molecule—both hydroxyl groups—facilitates diverse polymerization pathways, enabling the design of materials with tailored characteristics.

The synthesis of 1-(4-hydroxyphenyl)ethane-1,2-diol itself presents an interesting challenge due to its relatively complex structure. Traditional synthetic routes often involve multi-step sequences starting from readily available aromatic precursors like 4-bromophenol or 4-hydroxybenzaldehyde. Advances in catalytic methods have recently enabled more streamlined approaches, reducing reaction times and improving yields. For instance, asymmetric hydrogenation techniques have been applied to construct the chiral center at the ethane diol moiety with high enantioselectivity. Such improvements not only enhance practical production but also expand the library of derivatives available for biological testing.

The growing interest in green chemistry has also influenced how 1-(4-hydroxyphenyl)ethane-1,2-diol is synthesized and utilized. Researchers are increasingly adopting solvent-free reactions or employing biocatalysts to minimize environmental impact. Additionally, flow chemistry techniques have been explored as an alternative to batch processing, offering better control over reaction conditions and scalability. These innovations align with global efforts to make pharmaceutical manufacturing more sustainable while maintaining high standards of quality control.

In conclusion,1-(4-hydroxyphenyl)ethane-1,2-diol (CAS No: 2380-75-8) represents a multifaceted compound with significant potential across multiple domains of science and industry. Its structural features make it an excellent candidate for drug discovery programs targeting neurological disorders, cardiovascular diseases, and cancer. Furthermore,its versatility as a synthetic intermediate allows for innovative applications in materials science and biotechnology。 As research continues,the full spectrum of possibilities offered by this molecule is likely to expand,further solidifying its importance as a cornerstone compound in modern chemical research。

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd